molecular formula C14H21NO3 B2910808 Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1801766-35-7

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B2910808
CAS No.: 1801766-35-7
M. Wt: 251.326
InChI Key: CFRYEMWMRYFMDE-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .

Industry: Industrially, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its specific substitution pattern and the presence of a tert-butyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYEMWMRYFMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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